1-(3-Fluoro-4-propoxyphenyl)ethanol
Description
1-(3-Fluoro-4-propoxyphenyl)ethanol is a fluorinated aromatic alcohol featuring a hydroxyl group (-OH) attached to a carbon adjacent to a 3-fluoro-4-propoxyphenyl moiety. The compound’s structure combines a propoxy chain (OCH₂CH₂CH₃) at the para position and a fluorine atom at the meta position on the benzene ring. This configuration confers unique physicochemical properties, including moderate lipophilicity due to the propoxy group and enhanced electronic effects from fluorine. Such characteristics make it a candidate for pharmaceutical and agrochemical applications, where fluorine is often employed to improve metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(3-fluoro-4-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8,13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAJOIIWXVPRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluoro-4-propoxyphenyl)ethanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of fluorine and propoxy groups in its structure may significantly influence its pharmacological properties, including binding affinity and specificity towards various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄F₁O₂
- Molecular Weight : Approximately 202.23 g/mol
The compound features a phenolic backbone with a propoxy group at the para position relative to the hydroxyl group and a fluorine atom at the meta position. This unique arrangement contributes to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethanol moiety can participate in hydrogen bonding, enhancing its binding capabilities. The fluorine atom may increase lipophilicity, potentially improving membrane permeability and target engagement.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects in various cancer cell lines. Studies suggest that modifications in substituents can enhance or diminish this activity, indicating structure-activity relationships (SAR) are critical for efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound. Here are some notable findings:
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)ethanol | -OCH₃ group instead of -Opropyl | Moderate anticancer activity |
| 2-(3-Fluoro-4-butoxyphenyl)ethanol | -Obutyl group instead of -Opropyl | Enhanced enzyme inhibition potential |
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(3-Fluoro-4-propoxyphenyl)ethanol and Analogues
Key Observations:
- Functional Groups: The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to its ketone analogue, 1-(3-Fluoro-4-propoxyphenyl)ethanone, which lacks this capability .
- Substituent Effects: The propoxy group increases lipophilicity (logP ~2.5–3.5 estimated), favoring membrane permeability but reducing water solubility compared to the methoxy analogue (logP ~1.5–2.5 estimated) .
Physicochemical and Reactivity Comparison
Table 2: Physicochemical Properties (Estimated)
Reactivity Insights:
- This compound: The hydroxyl group allows for derivatization (e.g., ester formation), while the fluorine stabilizes the aromatic ring via electron-withdrawing effects.
- 1-(3-Fluoro-4-propoxyphenyl)ethanone: The ketone group is more reactive toward nucleophiles (e.g., Grignard reagents) but lacks hydrogen-bonding capacity, limiting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
